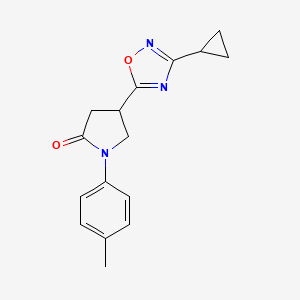

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1994 by Pfizer scientists as part of a research program aimed at developing new analgesics. Since then, CP-47,497 has attracted attention from researchers due to its structural similarity to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

科学的研究の応用

Synthesis and Biological Activity Prediction

One study describes a one-pot condensation method for synthesizing novel bicyclic systems that include the 1,2,4-oxadiazole ring. These compounds were synthesized through the reaction of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, with their structures confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry. Biological activity predictions were also presented, highlighting the potential pharmacological applications of these compounds (Kharchenko, Detistov, & Orlov, 2008).

Anticancer Agents

Another research effort focused on the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, revealing their potential as apoptosis inducers and anticancer agents. A specific compound demonstrated activity against breast and colorectal cancer cell lines, and its interaction with TIP47, an IGF II receptor binding protein, was identified, suggesting a pathway for the development of new anticancer drugs (Zhang et al., 2005).

Antimicrobial Activity

Research on 1,3,4-oxadiazole and triazole derivatives highlighted their antimicrobial and anti-protozoal activities. A series of oxadiazolyl pyrrolo triazole diones were synthesized and showed in vitro anti-protozoal activity, demonstrating the versatility of 1,2,4-oxadiazole derivatives in developing treatments for infectious diseases (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Tuberculosis Treatment

Further investigation into pyrrole derivatives, including those with 1,3,4-oxadiazole moieties, identified potential antitubercular agents. This study synthesized a range of derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, contributing to the ongoing search for more effective treatments for this infectious disease (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

特性

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-10-2-6-13(7-3-10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-4-5-11/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUDTEDAXGOBJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2366209.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)

![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)

![(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2366223.png)

![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)